

Application Note: Chromatographic Separation and Quantification of Efavirenz and Efavirenz-¹³C₆

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Compound of Interest

Compound Name: Efavirenz-¹³C₆

Cat. No.: B15557927

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Abstract

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Efavirenz (EFV) and its stable isotope-labeled internal standard, Efavirenz-¹³C₆. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The use of a stable isotope-labeled internal standard like Efavirenz-¹³C₆ ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. [1]

Introduction

Efavirenz is a key component of highly active antiretroviral therapy (HAART). Accurate measurement of its concentration in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The co-elution of Efavirenz and its ¹³C₆-labeled counterpart, which are chemically identical but differ in mass, allows for reliable quantification through mass spectrometry. This document provides a detailed protocol for their chromatographic separation and subsequent detection.

Chromatographic Conditions

A robust and sensitive LC-MS/MS method has been developed for the analysis of Efavirenz and Efavirenz-¹³C₆ in human plasma.^[1] The chromatographic conditions are summarized in the table below.

Parameter	Condition
Instrument	High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer
Column	Reversed-phase C18 column ^{[2][3]}
Mobile Phase	Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile ^[1]
Flow Rate	0.3 - 0.4 mL/min ^{[1][2][3]}
Injection Volume	20 µL
Column Temperature	40 °C ^[4]
Total Run Time	Approximately 5-7 minutes ^{[1][2]}

Mass Spectrometry Detection

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).^{[1][2][3]}

Analyte	MRM Transition (m/z)	Collision Energy (eV)
Efavirenz	314.2 → 243.9 ^[1]	21 ^[2]
Efavirenz- ¹³ C ₆ (IS)	320.2 → 249.9 ^[1]	18-20 ^[2]

Quantitative Performance

The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Parameter	Result
Linearity Range	1.0 - 2,500 ng/mL[1]
Correlation Coefficient (r^2)	> 0.99[1]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[1]
Retention Time (Efavirenz & Efavirenz- $^{13}\text{C}_6$)	~2.6 - 2.8 minutes[1][2]
Intra-day Precision (%CV)	2.41% to 6.42%[1]
Inter-day Precision (%CV)	3.03% to 9.18%[1]
Accuracy (% Bias)	95.2% to 108%[1]
Mean Recovery	83.8%[2]

Experimental Workflow Diagram

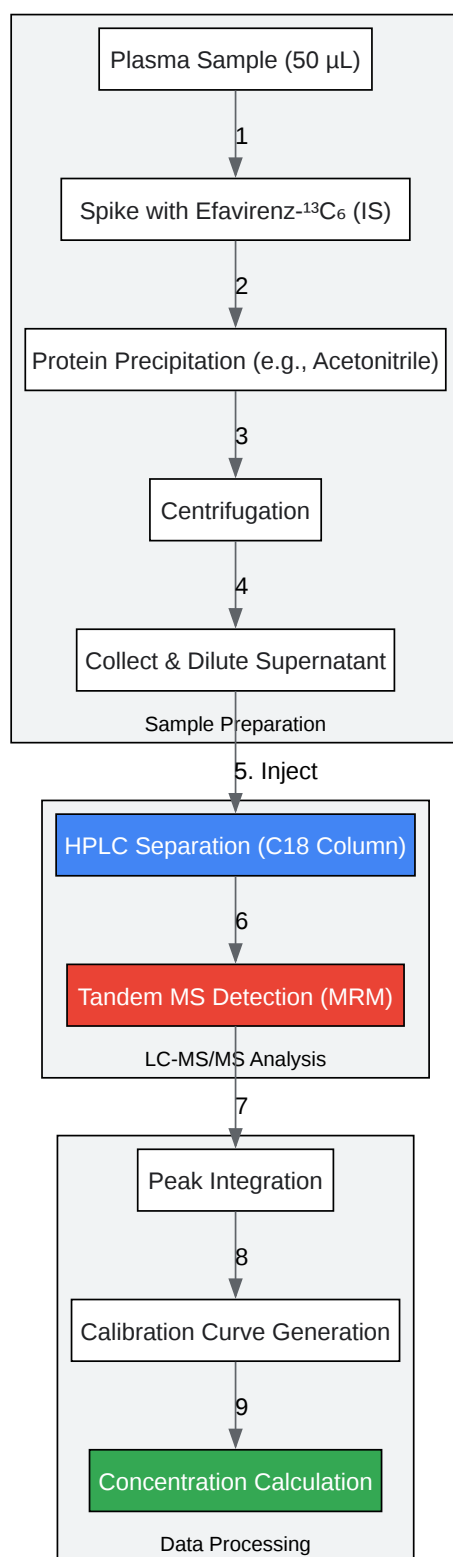


Figure 1. LC-MS/MS Workflow for Efavirenz Analysis

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